3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-17(2)14-15-26-22-11-8-20(16-19(22)7-13-24(26)28)25-23(27)12-6-18-4-9-21(29-3)10-5-18/h4-5,8-11,16-17H,6-7,12-15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICBXYMKXDDXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps, including the formation of the tetrahydroquinoline ring and the subsequent attachment of the methoxyphenyl and propanamide groups. Common synthetic routes may involve:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Attachment of the Methoxyphenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Formation of the Propanamide Moiety: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the tetrahydroquinoline ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
Oxidation: Products may include 3-(4-hydroxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide.
Reduction: Products may include 3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-hydroxy-1,2,3,4-tetrahydroquinolin-6-yl]propanamide.
Substitution: Products may include 3-(4-aminophenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has various applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets, while the tetrahydroquinoline ring can interact with hydrophobic regions. The propanamide moiety may form hydrogen bonds with amino acid residues in the target protein, leading to modulation of its activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Modifications
BG15335
- Structure: 3-(4-Methoxyphenyl)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide .
- Key Difference : The 1-position substituent is 2-methylpropyl (isobutyl) instead of 3-methylbutyl (isoamyl).
Compound 35 ()
- Structure: (S)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide .
- Key Differences :
- 1-Position Substituent : A pyrrolidine-containing ethyl group introduces basicity (pKa ~8.5), enhancing water solubility.
- 6-Position Linker : Thiophene-2-carboximidamide replaces the propanamide, enabling hydrogen bonding with kinase ATP pockets.
- Biological Relevance : This compound was evaluated as a CDK5/p25 inhibitor, with enantiomeric purity (>99% ee) critical for activity .
Propanamide Substituent Variations
Compound 6 ()
- Structure : N-(4-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide .
- Key Differences: Lacks the tetrahydroquinolinone core. The propanamide linker is substituted with a pyrazole ring instead of a 4-methoxyphenyl group.
- Biological Data : Tested in SH-SY5Y neuronal cells, this compound showed moderate cytoprotection against 6-OHDA-induced toxicity (EC₅₀ ~25 μM), suggesting that electron-rich aromatic groups enhance neuroprotective activity .
Alkyl Chain and Stereochemical Effects
Compound from
- Structure: 3-(4-Methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]propanamide .
- Key Differences :
- The 1-position substituent is a methyl group , simplifying the core.
- A piperidinyl-ethyl branch at the 6-position introduces steric bulk and basicity.
- Theoretical Impact : The piperidine moiety may improve blood-brain barrier penetration compared to the target compound’s linear alkyl chain.
Physicochemical and Pharmacokinetic Comparison
Table 1: Structural and Molecular Properties
<sup>*</sup>logP values estimated using ChemAxon software.
Research Findings and Implications
- Alkyl Chain Length : Elongating the 1-position alkyl group from 2-methylpropyl (BG15335) to 3-methylbutyl (target compound) increases lipophilicity, which may enhance tissue distribution but reduce aqueous solubility .
- Heterocyclic Modifications : The thiophene-carboximidamide in Compound 35 demonstrates that electronegative substituents improve kinase binding affinity, though at the cost of metabolic instability .
- Neuroprotective Potential: The 4-methoxyphenyl group in the target compound and Compound 6 correlates with cytoprotective effects in neuronal models, suggesting shared mechanisms (e.g., antioxidant or anti-apoptotic pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
